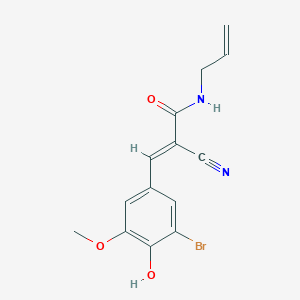

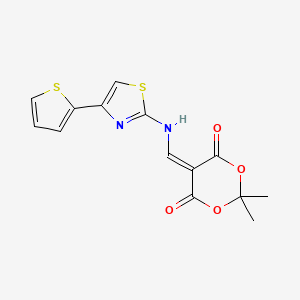

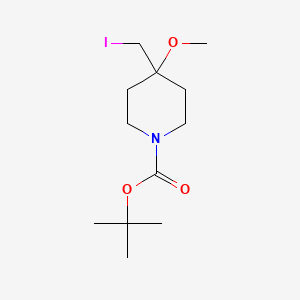

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement processes. These syntheses are characterized by the formation of chromene derivatives through complex organic reactions, highlighting the diversity in the chromene scaffold's synthetic approaches (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structures of chromene derivatives, including N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide analogs, have been studied using X-ray diffraction analysis. These compounds often crystallize in specific space groups, with their molecular conformation influenced by factors such as the positioning of substituents and intramolecular hydrogen bonding. The structural analyses provide insight into the conformational preferences and stabilization mechanisms of these molecules (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives engage in a variety of chemical reactions, underlining their versatile chemical properties. These reactions include cyclocoupling, which allows for the synthesis of complex chromene structures. The reactivity of these compounds is significantly influenced by their specific functional groups, leading to a wide range of potential chemical transformations (Nizami & Hua, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives are determined by their molecular structure, with specific attention to crystallography and solvatochromism. These properties are crucial for understanding the compound's behavior in various environments, including their solubility, crystallization patterns, and interactions with solvents. Studies on solvatochromism, in particular, highlight how changes in solvent polarity can affect the optical properties of chromene compounds (Chitreddy & Shanmugam, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Studies have developed methods for synthesizing chromene derivatives, highlighting their structural characteristics and potential for forming supramolecular assemblies. For instance, Reis et al. (2013) discussed the crystallization of chromene derivatives, revealing their anti-rotamer conformation and the potential for forming hemihydrate complexes (Reis, Gaspar, Borges, Gomes, & Low, 2013). Additionally, Chen et al. (2012) synthesized dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, highlighting its structural properties through X-ray diffraction analysis (Chen, Ye, & Hu, 2012).

Photophysical Behavior and Supramolecular Assemblies

Aliaga et al. (2015) investigated the interaction between cucurbit[7]uril and coumarin-derivative dyes, leading to the formation of supramolecular ternary complexes with mercuric ions. This study highlights the potential of chromene derivatives in forming complexes that exhibit unique photophysical behaviors (Aliaga, García‐Río, Pessêgo, Montecinos, Fuentealba, Uribe, Martín-Pastor, & García-Beltrán, 2015).

Biological Applications

Research has also explored the biological applications of chromene derivatives. For instance, Saeedi et al. (2017) synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their anti-ChE activity and potential for Alzheimer's disease treatment. One compound, in particular, demonstrated good anti-acetylcholinesterase activity and neuroprotective effects (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).

Antimicrobial Activity

Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis approach to create chromene-3-carboxamide derivatives, evaluating their antimicrobial activity. This study provides insights into the potential of these compounds as antimicrobial agents, highlighting their efficacy against various bacterial strains (Raval, Naik, & Desai, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butan-2-yl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)12-8-10-7-11(19-3)5-6-13(10)20-15(12)18/h5-9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQUKKHSVAURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)